molecular formula C19H21NO3S B3488015 8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3488015
M. Wt: 343.4 g/mol
InChI Key: PBPZSMUANYOSNS-UHFFFAOYSA-N
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Description

8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane , often referred to as Compound 3, is a synthetic organic compound. Its chemical structure consists of a spirocyclic system containing a heterocyclic ring (10H-pyrido[1,2-a]indolium), a thienyl group, and a phenyl group. The compound exhibits interesting optical properties due to its conjugated system and unique molecular arrangement .


Synthesis Analysis

Compound 3 is synthesized through cycloaddition and condensation reactions. The introduction of a 5-[(4-methylphenyl)-2-thienyl]vinyl group at the 8-position of the 10H-pyrido[1,2-a]indolium ring yields this compound. The synthesis involves careful control of reaction conditions to achieve the desired product. Elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction confirm its structure .


Molecular Structure Analysis

The crystal structure analysis reveals that Compound 3 possesses good coplanarity among its three rings (10H-pyrido[1,2-a]indolium, thienyl, and phenyl). The vinyl moiety contributes to a large conjugated system. The dihedral angle between the 10H-pyrido[1,2-a]indolium and the substituted phenyl at the 8-position is small, leading to significant red shifts in maximum absorption and emission wavelengths .

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methyl-5-phenylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-14-13-16(24-17(14)15-5-3-2-4-6-15)18(21)20-9-7-19(8-10-20)22-11-12-23-19/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPZSMUANYOSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCC3(CC2)OCCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 6
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8-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

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